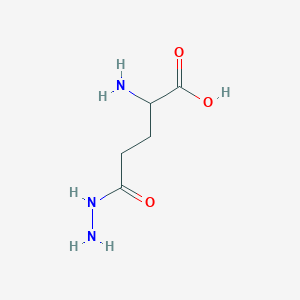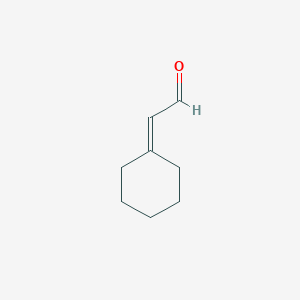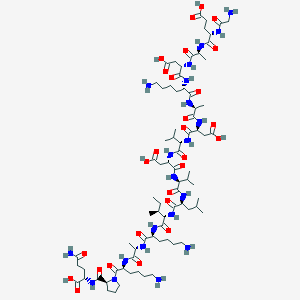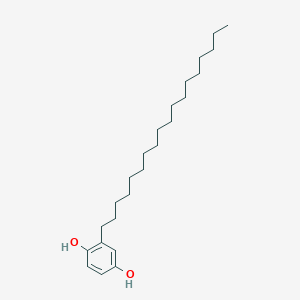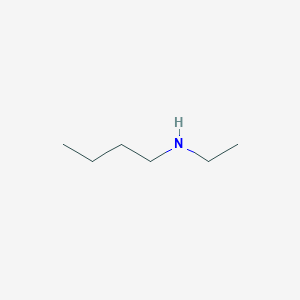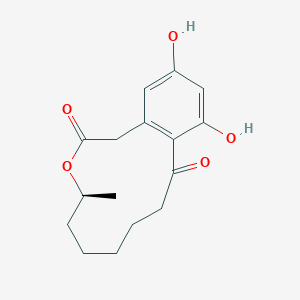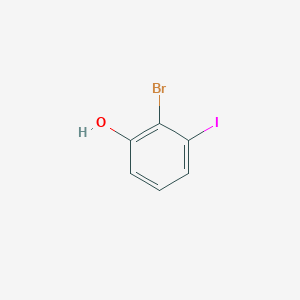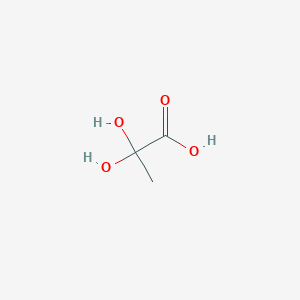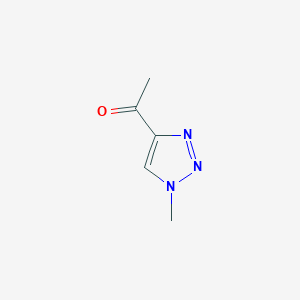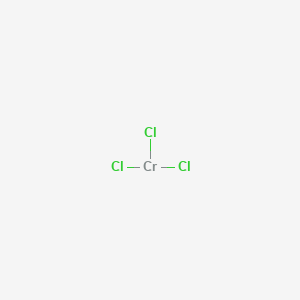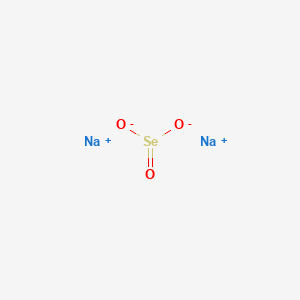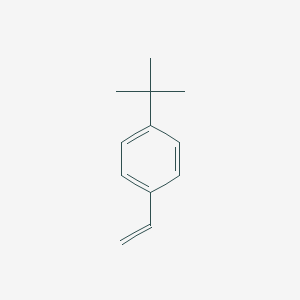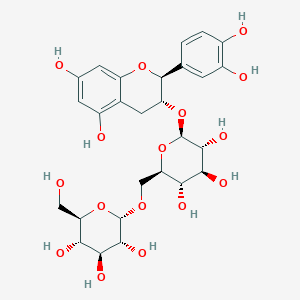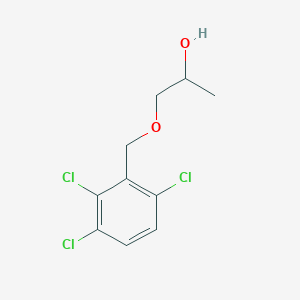
Tritac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tritac is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic molecule that is used to study various biological processes and mechanisms. Tritac is known for its unique properties that make it an ideal tool for scientific research.
作用機序
Tritac is a small molecule that can selectively bind to specific biological targets. It works by forming covalent bonds with the target molecule, which allows for the visualization and tracking of the molecule. Tritac has been shown to have high selectivity and specificity, which makes it an ideal tool for studying biological processes.
生化学的および生理学的効果
Tritac has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. Additionally, Tritac has been shown to have minimal off-target effects, which makes it an ideal tool for studying specific biological targets.
実験室実験の利点と制限
One of the main advantages of Tritac is its high selectivity and specificity. It allows for the visualization and tracking of specific biological targets, which can provide valuable insights into biological processes. Additionally, Tritac is non-toxic and has minimal off-target effects, which makes it an ideal tool for studying live cells and tissues.
However, Tritac does have some limitations. One of the main limitations is its cost, as it is a relatively expensive compound. Additionally, Tritac can be difficult to synthesize, which can limit its availability for some researchers. Finally, Tritac has limited applications in certain areas of research, which can limit its usefulness in some experiments.
将来の方向性
There are several future directions for Tritac research. One of the main areas of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring new applications for Tritac in areas such as drug delivery and imaging. Finally, there is a growing interest in the development of Tritac-based probes that can be used to study specific biological targets in more detail.
Conclusion:
Tritac is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in research. It is a unique compound that has high selectivity and specificity, which makes it an ideal tool for studying biological processes and mechanisms. Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. While Tritac has some limitations, it has significant potential for future research and development.
合成法
Tritac is a synthetic molecule that can be synthesized using various methods. One of the most common methods is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a triazole ring. The reaction is catalyzed by a copper (I) ion, which helps in the formation of the triazole ring. Other methods of synthesis include click chemistry, copper-free click chemistry, and Staudinger ligation.
科学的研究の応用
Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. It is commonly used in the synthesis of small molecule probes that can be used to study biological processes and pathways. Tritac can also be used to label proteins, which allows for the visualization and tracking of proteins in live cells. Additionally, Tritac can be used in drug discovery to synthesize and screen potential drug candidates.
特性
CAS番号 |
1861-44-5 |
|---|---|
製品名 |
Tritac |
分子式 |
C10H11Cl3O2 |
分子量 |
269.5 g/mol |
IUPAC名 |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C10H11Cl3O2/c1-6(14)4-15-5-7-8(11)2-3-9(12)10(7)13/h2-3,6,14H,4-5H2,1H3 |
InChIキー |
LJWIIRATRWPHBA-UHFFFAOYSA-N |
SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
正規SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
その他のCAS番号 |
1861-44-5 |
溶解性 |
2.71e-04 M |
同義語 |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
蒸気圧 |
1.00e-04 mmHg |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



